molecular formula C4H12IN B147493 Tetramethylammonium iodide CAS No. 75-58-1

Tetramethylammonium iodide

Cat. No.: B147493
CAS No.: 75-58-1
M. Wt: 201.05 g/mol
InChI Key: RXMRGBVLCSYIBO-UHFFFAOYSA-M
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Description

Tetramethylammonium iodide is an inorganic compound with the chemical formula C₄H₁₂IN . It is a quaternary ammonium salt consisting of a tetramethylammonium cation and an iodide anion. This compound is typically found as a white crystalline solid and is known for its solubility in water and certain organic solvents. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Scientific Research Applications

Tetramethylammonium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: this compound is used in electrophysiology studies to block potassium channels, helping researchers understand ion channel functions.

    Industry: this compound is used in the production of certain polymers and as a stabilizer in the manufacture of some materials.

Safety and Hazards

Tetramethylammonium iodide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium iodide can be synthesized through the reaction of tetramethylammonium hydroxide with hydroiodic acid. The reaction is as follows:

(CH3)4N(OH)+HI(CH3)4N(I)+H2O(CH₃)₄N(OH) + HI → (CH₃)₄N(I) + H₂O (CH3​)4​N(OH)+HI→(CH3​)4​N(I)+H2​O

This reaction typically occurs at room temperature and results in the formation of this compound and water.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting trimethylamine with methyl iodide. The reaction proceeds as follows:

(CH3)3N+CH3I(CH3)4N(I)(CH₃)₃N + CH₃I → (CH₃)₄N(I) (CH3​)3​N+CH3​I→(CH3​)4​N(I)

This method is preferred due to its efficiency and the availability of the starting materials.

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: this compound can be involved in redox reactions, although it is more commonly used as a reagent rather than a reactant in these processes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and other nucleophiles. The reaction conditions typically involve solvents like acetone or ethanol.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with a chloride ion would produce tetramethylammonium chloride.

    Oxidation Reactions: The products vary based on the specific oxidizing agent and conditions used.

Comparison with Similar Compounds

Tetramethylammonium iodide can be compared with other quaternary ammonium salts such as:

  • Tetramethylammonium chloride
  • Tetramethylammonium bromide
  • Tetraethylammonium iodide

Uniqueness:

  • This compound is unique due to its specific iodide anion, which imparts distinct reactivity and solubility properties compared to its chloride and bromide counterparts.
  • Tetraethylammonium iodide has a similar structure but with ethyl groups instead of methyl groups, leading to different physical and chemical properties.

Properties

IUPAC Name

tetramethylazanium;iodide
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InChI

InChI=1S/C4H12N.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RXMRGBVLCSYIBO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.[I-]
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Molecular Formula

C4H12IN
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Related CAS

51-92-3 (Parent)
Record name Tetramethylammonium iodide
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DSSTOX Substance ID

DTXSID60883235
Record name Methanaminium, N,N,N-trimethyl-, iodide (1:1)
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Molecular Weight

201.05 g/mol
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Physical Description

Light yellow solid; [Merck Index] White odorless powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetramethylammonium iodide
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CAS No.

75-58-1
Record name Tetramethylammonium iodide
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Record name Tetramethylammonium iodide
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Record name Tetramethylammonium iodide
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Record name Methanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Methanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Tetramethylammonium iodide
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Record name TETRAMETHYLAMMONIUM IODIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of tetramethylammonium iodide?

A: The molecular formula of this compound is C4H12IN []. It has a molecular weight of 185.05 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A: Various spectroscopic techniques have been employed to study this compound, including X-ray diffraction [], electron spin resonance (ESR) [], and resonance Raman microspectroscopy [].

Q3: How does the presence of this compound affect the stability of AgBiS2 nanocrystal solar cells?

A: Studies indicate that the this compound ligands used in AgBiS2 solar cells can be oxidized in the presence of oxygen, leading to the formation of bismuth oxide and silver sulfide, ultimately impacting device stability [].

Q4: Can this compound act as a catalyst?

A: Yes, this compound has been shown to exhibit catalytic properties. For instance, it serves as a phase-transfer catalyst in the iodination of activated arenes using sodium peroxodisulfate and iodine []. It has also been investigated as an additive in enhancing the charge carrier mobility of certain conjugated polymers [].

Q5: How does this compound enhance the performance of chemical amplification positive resists?

A: In chemical amplification positive resists, this compound acts as an acid diffusion controller, trapping catalytically active acid. This results in enhanced contrast and resolution in the resist material [].

Q6: How does the alkyl chain length of tetraalkylammonium iodides affect their catalytic activity in acetone solutions?

A: Research suggests that the length of the alkyl chain in tetraalkylammonium iodides influences their ion-pair dissociation constants in acetone, thereby impacting their catalytic activity []. Larger alkyl groups tend to decrease the dissociation constant.

Q7: Have computational methods been used to study this compound?

A: Yes, molecular dynamics simulations have been utilized to investigate the surface affinity of this compound in aqueous solutions, revealing its behavior as a weakly capillary active salt [].

Q8: What factors can influence the solubility of this compound?

A: The solubility of this compound can be affected by temperature and the nature of the solvent [, ]. For example, it exhibits solubility in both water and organic solvents like acetone, with varying degrees of solubility depending on the specific conditions.

Q9: What are some potential applications of this compound?

A9: this compound has found applications in diverse fields:

  • Organic Synthesis: As a catalyst in organic reactions, such as the synthesis of N,N-Dimethylacetamide [].
  • Material Science: As an additive in the preparation of solid electrolytes for lithium batteries [] and to enhance the charge carrier mobility of conjugated polymers [].
  • Electrochemistry: As a supporting electrolyte in electrochemical studies [].
  • Analytical Chemistry: As a reagent in the determination of water and ene-diols or thiols [].

Q10: How does this compound affect the viscosity and dielectric constant of aqueous proline and hydroxyproline solutions?

A: The presence of this compound increases the viscosity and decreases the dielectric constant of these amino acid solutions, suggesting a disruption of the water structure around the amino acids []. This can affect the conductance behavior of electrolytes in these solutions.

Q11: How does this compound interact with conjugated polymers to enhance their charge carrier mobility?

A: Research suggests that this compound inhibits the torsion of alkyl side chains in conjugated polymers []. This leads to a more ordered packing structure, facilitating interchain π-π interactions and enhancing charge transport.

Q12: How does the presence of this compound affect the conductance of other electrolytes in solution?

A: Studies in various solvents, including acetone and aqueous amino acid solutions, have shown that the addition of this compound can influence the conductance of other electrolytes present [, ]. This is primarily due to changes in solution viscosity and dielectric properties, as well as specific ion-solvent interactions.

Q13: What is the role of this compound in the formation of triple ions in low-permittivity solvents?

A: In solvents with low permittivity, such as aniline, this compound can participate in the formation of triple ions []. This occurs due to the weaker solvating power of the solvent, leading to stronger electrostatic interactions between ions and promoting the formation of larger ionic aggregates.

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